Indeglitazar was developed through a scaffold-based discovery process that involved biochemical screening and high-throughput co-crystallography to identify compounds that could selectively activate all three PPAR subtypes. This approach aimed to overcome the limitations of existing therapies by focusing on partial agonism, especially towards PPAR-gamma, to mitigate adverse effects like excessive adipogenesis . The compound has progressed through clinical trials, reaching Phase II evaluations for its efficacy in managing Type 2 diabetes .
The synthesis of Indeglitazar involves several key steps that utilize organic chemistry techniques. The initial synthetic pathway typically begins with the formation of indolepropionic acid derivatives. Modifications are made to enhance the pharmacokinetic properties of the compound, such as increasing its half-life through deuteration. Specifically, deuterated derivatives have been synthesized to block β-oxidation pathways that lead to metabolic instability, thus improving the compound's efficacy in vivo .
The synthesis process often includes:
Indeglitazar's molecular structure is characterized by its ability to bind effectively to all three PPAR subtypes. The specific binding interactions are crucial for its function as a pan-agonist. The structural configuration allows it to adopt conformations that facilitate partial activation of PPAR-gamma while fully activating PPAR-alpha and PPAR-delta.
Indeglitazar undergoes various chemical reactions typical for pharmaceutical compounds, including:
The interactions between Indeglitazar and PPARs are characterized by:
Indeglitazar acts primarily through the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Upon binding, Indeglitazar induces conformational changes in these receptors that lead to:
Studies have demonstrated that Indeglitazar effectively lowers blood glucose levels and improves lipid profiles in animal models. The compound's action is particularly noted for its ability to enhance insulin sensitivity without promoting significant weight gain or adverse metabolic effects .
Relevant analyses have shown that modifications during synthesis can significantly affect these properties, influencing both efficacy and safety profiles .
Indeglitazar has been primarily investigated for its applications in treating:
The ongoing research into Indeglitazar aims not only at confirming these therapeutic benefits but also at exploring potential applications in other metabolic disorders .
The management of Type 2 Diabetes Mellitus (T2DM) has historically relied on polypharmacy—combining multiple medications to address hyperglycemia, dyslipidemia, and hypertension. This approach increases pill burden, raises the risk of drug interactions, and compromises patient adherence. Conventional monotherapies like metformin (biguanide), sulfonylureas, and thiazolidinediones (TZDs) target single pathways: metformin reduces hepatic glucose production, sulfonylureas stimulate insulin secretion, and TZDs like rosiglitazone enhance peripheral insulin sensitivity via PPARγ agonism [3] [8]. However, these agents often fail to address the multifaceted pathophysiology of T2DM, which involves intertwined defects in glucose metabolism, lipid regulation, and insulin signaling [5] [8].
The limitations of single-pathway targeting catalyzed the development of multi-target agonists, designed to simultaneously modulate complementary biological pathways. Indeglitazar exemplifies this paradigm as a pan-PPAR agonist targeting all three peroxisome proliferator-activated receptor (PPAR) isoforms: α, γ, and δ/β. Unlike conventional TZDs (selective PPARγ agonists), indeglitazar leverages synergistic mechanisms:
This coordinated agonism addresses both glycemic control and atherogenic dyslipidemia—a common comorbidity in T2DM—through a single molecular entity. Preclinical studies demonstrated that such pan-agonists outperform single-PPAR agonists in reducing glucose, triglycerides, and cholesterol while mitigating PPARγ-related side effects like adipocyte hypertrophy [1] [4].
Table 1: Evolution of T2DM Therapies Toward Multi-Target Agonists
Drug Class | Molecular Target | Key Limitations | Advantage of Pan-PPAR Approach |
---|---|---|---|
Metformin | AMPK pathway | GI side effects; modest HbA1c reduction | Targets insulin resistance + lipid metabolism |
Sulfonylureas | KATP channels | Hypoglycemia; weight gain | Glucose-lowering without hypoglycemia risk |
TZDs (e.g., pioglitazone) | PPARγ | Weight gain, edema, cardiovascular concerns | Partial PPARγ agonism reduces side effects |
GLP-1 RAs | GLP-1 receptor | Injectable; GI intolerance | Oral bioavailability |
Pan-PPAR agonists | PPARα/γ/δ | N/A (under investigation) | Holistic improvement in metabolic parameters |
The biological rationale for PPAR pan-agonism stems from the complementary roles of PPAR isoforms in metabolic homeostasis. Each isoform regulates distinct but overlapping pathways:
Indeglitazar was rationally designed as a balanced pan-agonist with a partial PPARγ agonism profile to maximize metabolic benefits while minimizing drawbacks. Structural studies reveal that indeglitazar occupies the ligand-binding domains of all three PPARs via a unique binding mode:
Table 2: PPAR Isoforms and Their Metabolic Roles
PPAR Isoform | Primary Tissues | Key Target Genes | Metabolic Effects |
---|---|---|---|
α | Liver, heart, muscle | APOA1, APOA2, CPT1A | ↑ Fatty acid oxidation; ↓ triglycerides |
γ | Adipose, immune cells | ADIPOQ, FABP4, GLUT4 | ↑ Insulin sensitivity; ↑ adipogenesis |
δ/β | Ubiquitous | PLIN2, PDK4, ANGPTL4 | ↑ HDL-C; ↑ energy expenditure; ↓ inflammation |
Preclinical validation in diabetic rodent models demonstrated indeglitazar’s efficacy:
Table 3: Indeglitazar's Preclinical Efficacy Profile
Parameter | Model | Change vs. Control | Dose/Duration |
---|---|---|---|
Fasting glucose | Zucker diabetic rat | ↓ 55% | 10 mg/kg, 3 weeks |
HbA1c | Zucker diabetic rat | ↓ 1.5% | 10 mg/kg, 3 weeks |
Triglycerides | ob/ob mouse | ↓ 40% | 10 mg/kg, 2 weeks |
Free fatty acids | ob/ob mouse | ↓ 30% | 10 mg/kg, 2 weeks |
Adiponectin levels | Zucker diabetic rat | ↔ (No change) | 10 mg/kg, 3 weeks |
Structural Optimization: To address indeglitazar’s short half-life in rats (1.4 h), deuterium was introduced at the α-position of its indolepropionic acid moiety. This modification leveraged the kinetic isotope effect to impede β-oxidation—a major metabolic pathway—extending the half-life by 4-fold in liver microsomes. Deuterated analogs (e.g., I-1) retained pan-PPAR activity while enhancing in vivo efficacy in glucose-lowering and anti-steatotic effects [4].
Clinical Translation: Indeglitazar reached Phase II trials for T2DM, representing a proof-of-concept for PPAR pan-agonism. Its clinical development, though discontinued, informed next-generation agents like chiglitazar (approved in China) and lanifibranor (in Phase III for NASH) [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: